Cas no 321980-89-6 (1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one)
![1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one structure](https://ja.kuujia.com/scimg/cas/321980-89-6x500.png)
1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone
- Ethanone, 1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-
- 1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one
-
- インチ: 1S/C16H10ClF3N2O/c17-11-7-5-10(6-8-11)14(23)9-22-13-4-2-1-3-12(13)21-15(22)16(18,19)20/h1-8H,9H2
- InChIKey: NGPQIOIQFYXTFJ-UHFFFAOYSA-N
- ほほえんだ: C(=O)(C1=CC=C(Cl)C=C1)CN1C(C(F)(F)F)=NC2=CC=CC=C21
1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 2R-1561-10G |
1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone |
321980-89-6 | >90% | 10g |
£5775.00 | 2025-02-09 | |
A2B Chem LLC | AI72178-5mg |
1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one |
321980-89-6 | >90% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AI72178-1mg |
1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one |
321980-89-6 | >90% | 1mg |
$201.00 | 2024-04-20 | |
Key Organics Ltd | 2R-1561-1MG |
1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone |
321980-89-6 | >90% | 1mg |
£28.00 | 2025-02-09 | |
Key Organics Ltd | 2R-1561-10MG |
1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone |
321980-89-6 | >90% | 10mg |
£48.00 | 2025-02-09 | |
Key Organics Ltd | 2R-1561-5MG |
1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone |
321980-89-6 | >90% | 5mg |
£35.00 | 2025-02-09 | |
Key Organics Ltd | 2R-1561-1G |
1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone |
321980-89-6 | >90% | 1g |
£770.00 | 2025-02-09 | |
A2B Chem LLC | AI72178-1g |
1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one |
321980-89-6 | >90% | 1g |
$1295.00 | 2024-04-20 | |
A2B Chem LLC | AI72178-5g |
1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one |
321980-89-6 | >90% | 5g |
$4744.00 | 2024-04-20 | |
A2B Chem LLC | AI72178-500mg |
1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one |
321980-89-6 | >90% | 500mg |
$720.00 | 2024-04-20 |
1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one 関連文献
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-oneに関する追加情報
Professional Introduction to Compound with CAS No. 321980-89-6 and Product Name: 1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one
The compound identified by the CAS number 321980-89-6 and the product name 1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of a 4-chlorophenyl group and a trifluoromethyl substituent in the benzodiazole core enhances its pharmacological profile, making it a promising candidate for further exploration.
Recent studies have highlighted the importance of fluorinated aromatic compounds in the development of novel therapeutic agents. The trifluoromethyl group, in particular, is known for its ability to modulate metabolic stability, lipophilicity, and binding affinity. In the context of this compound, the trifluoromethyl moiety contributes to its favorable pharmacokinetic properties, which are essential for effective drug delivery. Additionally, the 4-chlorophenyl group introduces electronic and steric effects that can influence receptor interactions, making this molecule a versatile scaffold for designing next-generation pharmaceuticals.
The benzodiazole core of this compound is a well-studied pharmacophore with demonstrated efficacy in various therapeutic areas, including anxiolytic, sedative, and anticonvulsant applications. The structural modification introduced by the ethanone bridge and the additional substituents at the 2-position of the benzodiazole ring further refine its pharmacological activity. This modification has been strategically designed to enhance binding interactions with specific biological targets, thereby increasing therapeutic efficacy while minimizing side effects.
Advances in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of this compound with biological targets with high accuracy. These computational studies have revealed that the 1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one scaffold exhibits strong potential for binding to enzymes and receptors involved in key metabolic pathways. This insight has guided synthetic modifications aimed at optimizing its pharmacological properties.
In vitro studies have demonstrated that this compound exhibits promising bioactivity across multiple therapeutic domains. Notably, preliminary data suggest that it may possess inhibitory effects on enzymes implicated in inflammation and oxidative stress, which are critical factors in various chronic diseases. The combination of structural features such as the 4-chlorophenyl group and the trifluoromethyl substituent appears to contribute to its unique pharmacological profile, enabling selective targeting of disease-related pathways.
The synthesis of this compound involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only enhance production scalability but also allow for facile introduction of additional functional groups for further derivatization.
Recent breakthroughs in green chemistry have prompted researchers to explore sustainable synthetic routes for complex molecules like this one. By integrating principles such as atom economy and solvent recovery, chemists are able to minimize waste and reduce environmental impact without compromising on yield or purity. The application of flow chemistry techniques has also enabled continuous manufacturing processes, which offer improved reproducibility and process safety.
The pharmacokinetic properties of this compound are another area of active investigation. Studies using animal models have provided valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. The presence of the trifluoromethyl group has been shown to enhance metabolic stability, prolonging half-life while maintaining efficacy. Additionally, modifications to the 4-chlorophenyl moiety have been explored to optimize bioavailability and target specificity.
Preclinical safety assessments have been conducted to evaluate the tolerability and potential side effects of this compound. Initial findings indicate that it exhibits low toxicity at therapeutic doses, with minimal off-target effects observed in animal models. These results are encouraging for further development into clinical trials where human safety will be rigorously monitored.
The development of novel pharmaceuticals is often hampered by challenges such as drug resistance and off-target toxicity. The unique structural features of this compound offer a promising approach to overcoming these limitations by targeting multiple pathways simultaneously or by modulating existing drug targets in novel ways. The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates like this one by predicting their potential bioactivity based on structural data.
Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory discoveries into viable therapeutics. Open innovation models have facilitated knowledge sharing and resource allocation toward high-priority research areas such as oncology and neurodegenerative diseases where new treatments are urgently needed. This collaborative approach ensures that compounds like 1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one receive thorough evaluation under real-world conditions before reaching patients.
The future prospects for this compound remain exciting as ongoing research continues to uncover new applications for fluorinated aromatic derivatives in medicine. Advances in genetic engineering techniques may enable personalized medicine approaches where drugs like this one can be tailored to individual patient profiles based on genetic markers associated with disease susceptibility or response variability.
321980-89-6 (1-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one) 関連製品
- 325978-27-6(N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide)
- 2162613-19-4(4-Prop-2-enoylmorpholine-3-carbonitrile)
- 299164-09-3(3-(4-Bromo-2-methylphenyl)-β-alanine)
- 157836-53-8(5-methyl-2-phenyl-3-furaldehyde)
- 1245569-19-0(3-Fluoro-4-piperidinoaniline hydrochloride)
- 499769-88-9((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid)
- 1267440-58-3(Tert-butyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine)
- 2034567-12-7(2-{5-(trifluoromethyl)-1,2,4-oxadiazol-3-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione)
- 371251-54-6(5-Bromo-2,2-dimethyl-1-hydroxyindane)
- 2172009-23-1(2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}oxy)-3-methoxypropanoic acid)




